REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.[Cl:8][CH2:9][C:10](Cl)=[O:11].[C:13](O)(=O)[CH2:14]C(CC(O)=O)(C(O)=O)O>O1CCCC1>[N:3]1([C:10](=[O:11])[CH2:9][Cl:8])[CH2:4][CH2:5][CH2:14][CH2:13][CH2:7][CH2:6]1
|
Name
|
hexamethyleneimine
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
on an ice bath followed
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
sequentially washed with a saturated aqueous solution of sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane-ethyl acetate system)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCCC1)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |